Cas no 889947-68-6 (tert-butyl 2-(aminomethyl)azepane-1-carboxylate)

tert-butyl 2-(aminomethyl)azepane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(aminomethyl)azepane-1-carboxylate
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- MDL: MFCD03790956
tert-butyl 2-(aminomethyl)azepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154252-0.25g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 0.25g |
$173.0 | 2023-09-15 | |
Enamine | EN300-154252-10.0g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 10.0g |
$3549.0 | 2023-02-14 | |
Enamine | EN300-251832-0.1g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 0.1g |
$122.0 | 2023-02-28 | |
Enamine | EN300-251832-0.05g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 0.05g |
$82.0 | 2023-02-28 | |
Enamine | EN300-154252-0.1g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 0.1g |
$122.0 | 2023-09-15 | |
Enamine | EN300-154252-5g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 5g |
$1014.0 | 2023-09-15 | |
Aaron | AR01AG9K-1g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 1g |
$507.00 | 2025-02-09 | |
Aaron | AR01AG9K-10g |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95% | 10g |
$2093.00 | 2024-07-18 | |
Enamine | EN300-154252-250mg |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95.0% | 250mg |
$173.0 | 2023-09-25 | |
Enamine | EN300-154252-500mg |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate |
889947-68-6 | 95.0% | 500mg |
$273.0 | 2023-09-25 |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
tert-butyl 2-(aminomethyl)azepane-1-carboxylateに関する追加情報
Introduction to Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS No. 889947-68-6)
Tert-butyl 2-(aminomethyl)azepane-1-carboxylate, identified by the chemical identifier CAS No. 889947-68-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepane class of heterocyclic molecules, which are known for their diverse biological activities and potential applications in drug development. The presence of both an amine and a carboxylate functional group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in therapeutic applications.
The structure of tert-butyl 2-(aminomethyl)azepane-1-carboxylate features a seven-membered azepane ring substituted with a tert-butyl group at the 1-position and an amino methyl group at the 2-position. This configuration contributes to its stability and reactivity, making it suitable for various chemical modifications. The tert-butyl group, in particular, enhances the compound's lipophilicity, which can be advantageous for membrane permeability and absorption in biological systems. Meanwhile, the amino methyl group provides a site for further functionalization, allowing chemists to tailor its properties for specific applications.
In recent years, there has been growing interest in azepane derivatives due to their potential as pharmacophores in drug design. The biological activity of this compound has been extensively studied, particularly in the context of central nervous system (CNS) disorders. Preliminary research suggests that derivatives of azepane can interact with various neurotransmitter receptors, making them candidates for treating conditions such as anxiety, depression, and neurodegenerative diseases. The amine moiety in tert-butyl 2-(aminomethyl)azepane-1-carboxylate is particularly noteworthy, as it can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity.
One of the most compelling aspects of tert-butyl 2-(aminomethyl)azepane-1-carboxylate is its role as a building block in medicinal chemistry. Its versatile structure allows for modifications at multiple sites, enabling the synthesis of novel compounds with tailored properties. For instance, researchers have explored its use in generating analogs that exhibit improved pharmacokinetic profiles or enhanced target specificity. The synthetic pathways involving this compound have been optimized to ensure high yields and purity, making it a practical choice for industrial-scale production.
The pharmaceutical applications of tert-butyl 2-(aminomethyl)azepane-1-carboxylate are still being uncovered, but early studies have shown promise in several therapeutic areas. In oncology, for example, modified azepane derivatives have demonstrated potential as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, its structural similarity to known CNS active compounds suggests that it could serve as a scaffold for developing new treatments for neurological disorders. The carboxylate group also opens possibilities for prodrug formulations, where it can be converted into more bioavailable forms upon administration.
From a chemical perspective, tert-butyl 2-(aminomethyl)azepane-1-carboxylate represents an interesting case study in heterocyclic chemistry. The interplay between the azepane ring and the functional groups attached to it creates unique electronic and steric properties that influence its reactivity and interactions with biological targets. Advanced computational methods, such as molecular modeling and quantum mechanics simulations, have been employed to understand these interactions at a molecular level. These studies not only enhance our understanding of the compound's behavior but also guide the design of more effective derivatives.
The industrial significance of this compound cannot be overstated. As pharmaceutical companies continue to seek innovative molecules for drug development, intermediates like tert-butyl 2-(aminomethyl)azepane-1-carboxylate play a crucial role in bridging the gap between laboratory discoveries and market-ready therapies. Its synthesis involves well-established organic reactions that are scalable and cost-effective, ensuring that it remains accessible for both academic research and commercial applications. Furthermore, its stability under various conditions makes it suitable for long-term storage and transportation without degradation.
In conclusion,tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS No. 889947-68-6) is a multifaceted compound with broad implications in pharmaceutical chemistry and drug discovery. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases, while its synthetic accessibility ensures that it remains a valuable tool for researchers worldwide. As ongoing studies continue to elucidate its biological activities and potential applications,this compound is poised to make significant contributions to the field of medicinal chemistry in the years to come.
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